
Diisohexyl phthalate
Overview
Description
Diisohexyl phthalate is a phthalate ester, primarily used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastic products. It is an ester of phthalic acid and is commonly found in products such as polyvinyl chloride (PVC), adhesives, coatings, and personal care products .
Mechanism of Action
Target of Action
Diisohexyl phthalate (DIHP) is a phthalate ester, primarily used as a plasticizer . It is known to disrupt the endocrine system , affecting reproductive health . The primary targets of DIHP are therefore the components of the endocrine system.
Mode of Action
DIHP interacts with its targets by acting as an endocrine disruptor . It interferes with the normal functioning of the endocrine system, potentially leading to various health effects.
Biochemical Pathways
Phthalates, including DIHP, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . .
Pharmacokinetics
It is known that DIHP can be rapidly and extensively metabolized into various metabolites . .
Result of Action
The primary result of DIHP’s action is its potential to disrupt the endocrine system . This can lead to various health effects, including reproductive health issues . DIHP has been classified as toxic for reproduction category 1B , indicating that it may damage fertility or the unborn child.
Action Environment
The action of DIHP can be influenced by various environmental factors. For instance, its degradation can be affected by the presence of certain microorganisms . Additionally, its environmental fate and transport can be influenced by its physical and chemical properties . .
Biochemical Analysis
Biochemical Properties
Diisohexyl phthalate interacts with various enzymes, proteins, and other biomolecules. It is rapidly and extensively metabolized to mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . The nature of these interactions involves the conversion of this compound into these metabolites, which then participate in various biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, mono-(2-ethylhexyl) phthalate (MEHP), a urinary metabolite of this compound, is known to activate the nuclear receptor peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, rats given 100 mg/kg of this compound orally or intravenously showed significant quantities of this compound and its major metabolites in plasma, urine, feces, and various tissues
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during its metabolism to MiDP, MHiDP, MCiNP, and MOiDP
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisohexyl phthalate is synthesized through the esterification of phthalic anhydride with isohexanol. The reaction typically involves heating phthalic anhydride with isohexanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The resulting ester is then purified through distillation to remove any unreacted alcohol and other impurities .
Chemical Reactions Analysis
Types of Reactions: Diisohexyl phthalate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in the presence of strong acids or bases to yield phthalic acid and isohexanol.
Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid derivatives.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Major Products Formed:
Hydrolysis: Phthalic acid and isohexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the reagents used.
Scientific Research Applications
Diisohexyl phthalate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible polymers and as a solvent in various chemical reactions.
Biology: Studies have investigated its effects as an endocrine disruptor, examining its impact on hormonal systems.
Medicine: Research has explored its potential toxicological effects and its role in medical devices made from flexible plastics.
Industry: It is widely used in the manufacturing of consumer goods, including toys, packaging materials, and personal care products
Comparison with Similar Compounds
- Di-n-hexyl phthalate
- Diisooctyl phthalate
- Di-n-octyl phthalate
- Diisodecyl phthalate
Comparison: Diisohexyl phthalate is unique due to its specific ester side chains, which provide distinct physical and chemical properties compared to other phthalates. For instance, its branched ester chains confer different plasticizing efficiency and compatibility with various polymers .
Properties
IUPAC Name |
bis(4-methylpentyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEROMXYYSQFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873995 | |
| Record name | Bis(4-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-50-9, 71850-09-4, 259139-51-0 | |
| Record name | Diisohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisohexyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of human exposure to DIHxP?
A1: DIHxP is commonly found in household dust []. This suggests that exposure can occur through inhalation of dust particles or ingestion, particularly in young children who have more contact with floors and dust.
Q2: How widespread is the presence of DIHxP in the Canadian environment?
A2: Research indicates that DIHxP was detected in over 87% of 126 household dust samples collected across Canada []. This finding suggests widespread use of products containing DIHxP and highlights the potential for human exposure within Canadian homes.
Q3: Why is the European Union considering strict regulations on DIHxP?
A3: The European Chemicals Agency (ECHA) added DIHxP to their candidate list for strict regulation due to its classification as a reproductive toxicant []. This means that DIHxP has the potential to negatively impact reproductive health.
Q4: Are there standardized materials available for researchers studying DIHxP levels in dust?
A4: Yes, the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 2585, which contains organic contaminants in house dust, can be used []. This SRM includes certified concentration values for DIHxP and other phthalates, providing a valuable tool for researchers.
Q5: What analytical techniques are used to measure DIHxP levels?
A5: Researchers often use a method involving solvent extraction, solid phase extraction (SPE) for sample cleanup, and analysis using isotope dilution gas chromatography-tandem mass spectrometry (GC/MS/MS) to accurately determine DIHxP concentrations in dust samples [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


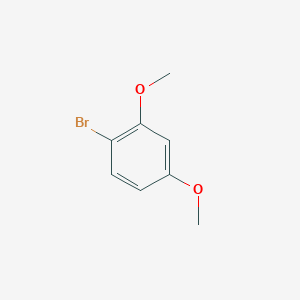

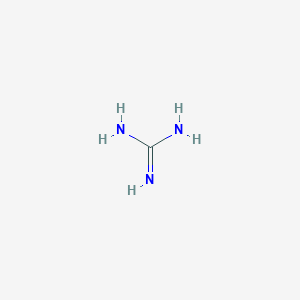
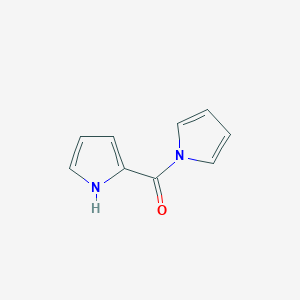
![(4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one](/img/structure/B92335.png)
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
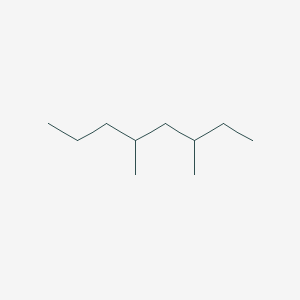




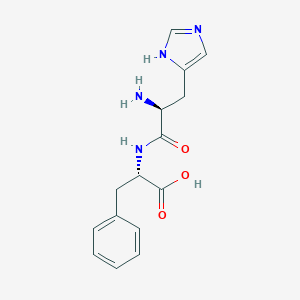
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)

